molecular formula C11H15N3S2 B1356236 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-20-2

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1356236
CAS No.: 847503-20-2
M. Wt: 253.4 g/mol
InChI Key: YEYHOIHKPPZEQY-UHFFFAOYSA-N
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Description

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with isopropyl isothiocyanate under basic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiophene or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified thiophene or triazole derivatives.

    Substitution: Various substituted thiophene or triazole compounds.

Scientific Research Applications

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-2-(1H-pyrrol-1-yl)thien-3-yl]methylamine
  • 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene
  • 2-amino-3-aroyl-4,5-alkylthiophenes

Uniqueness

5-(4,5-dimethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-6(2)14-10(12-13-11(14)15)9-5-16-8(4)7(9)3/h5-6H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHOIHKPPZEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C2=NNC(=S)N2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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